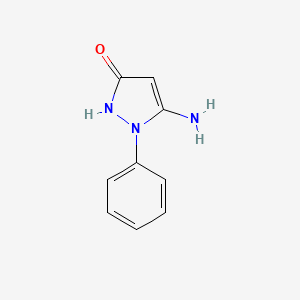

5-amino-1-phenyl-1H-pyrazol-3-ol

Description

The exact mass of the compound 5-amino-1-phenyl-1H-pyrazol-3-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266159. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-amino-1-phenyl-1H-pyrazol-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-phenyl-1H-pyrazol-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-phenyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFVUVLAEDLCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990564 | |

| Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70373-98-7 | |

| Record name | NSC266159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-amino-1-phenyl-1H-pyrazol-3-ol

Foreword: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a privileged scaffold in drug design.[1] Within this class, 5-amino-1-phenyl-1H-pyrazol-3-ol (a tautomer of Phenyl-Edaravone) represents a particularly versatile synthon. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive hydroxyl/keto system, opens a gateway to a vast chemical space of fused heterocycles and functionalized derivatives.[2][3] This guide provides an in-depth exploration of the fundamental chemical properties of this molecule, offering field-proven insights into its structure, reactivity, and analytical characterization to empower its application in research and development.

Part 1: Molecular Structure and Tautomeric Landscape

The chemical identity of 5-amino-1-phenyl-1H-pyrazol-3-ol is not defined by a single static structure but rather by a dynamic equilibrium between several tautomeric forms. Understanding this tautomerism is critical, as the predominant form dictates the molecule's reactivity, spectroscopic signature, and biological interactions.

Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 5-amino-2-phenyl-1H-pyrazol-3-one | [4] |

| Synonyms | 5-amino-1-phenyl-1H-pyrazol-3-ol, 3-amino-1-phenyl-1H-pyrazol-5-ol | [4] |

| CAS Number | 28710-97-6 | [4] |

| Molecular Formula | C₉H₉N₃O | [4][5] |

| Molecular Weight | 175.19 g/mol | [4] |

| XLogP (Predicted) | 1.0 | [5] |

The Prototropic Tautomerism

5-amino-1-phenyl-1H-pyrazol-3-ol primarily exists in a solvent- and state-dependent equilibrium between three main tautomers: the Amino-Hydroxy (OH-form), the Amino-Keto (CH-form), and the Imino-Keto (NH-form).

Extensive spectroscopic studies, including NMR and X-ray crystallography on the parent 1-phenyl-1H-pyrazol-3-ol system, have provided profound insights.[6] In the solid state and in nonpolar solvents such as CDCl₃, the molecule predominantly exists as the 1H-pyrazol-3-ol (OH) tautomer . This preference is stabilized by the formation of intermolecular hydrogen-bonded dimers.[6] In polar, hydrogen-bond-accepting solvents like DMSO, these dimers are disrupted, leading to the presence of monomers, though the OH-form still largely predominates.[6][7] The CH-form, while a necessary intermediate for certain reactions, is generally less stable.

Caption: Tautomeric equilibrium of 5-amino-1-phenyl-1H-pyrazol-3-ol.

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of pyrazole derivatives is a well-established field, with multicomponent reactions offering an efficient route to this scaffold.[8][9] Spectroscopic analysis is non-negotiable for confirming the structure and assessing the purity and tautomeric state of the final product.

Representative Synthesis Protocol

A common and efficient method for synthesizing the pyrazolone core involves the cyclocondensation of a β-ketoester with phenylhydrazine. The following protocol describes a representative synthesis.

Objective: To synthesize 5-amino-1-phenyl-1H-pyrazol-3-ol via cyclocondensation.

Methodology:

-

Reaction Setup: To a solution of ethyl cyanoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in absolute ethanol, add a catalytic amount of a base such as sodium ethoxide.

-

Cyclization: Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into ice-cold water and acidified with dilute HCl.

-

Isolation: The resulting precipitate is collected by filtration, washed with cold water to remove impurities, and dried under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final compound.

Caption: Major reaction pathways for synthetic derivatization.

Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

Objective: To demonstrate the utility of 5-amino-1-phenyl-1H-pyrazol-3-ol as a synthon for fused heterocycles.

Methodology:

-

Reaction Setup: Dissolve 5-amino-1-phenyl-1H-pyrazol-3-ol (1 equivalent) and acetylacetone (1.1 equivalents) in glacial acetic acid.

-

Cyclization: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure 2,7-dimethyl-5-phenyl-5H-pyrazolo[1,5-a]pyrimidin-5-one.

Conclusion and Future Outlook

5-amino-1-phenyl-1H-pyrazol-3-ol is more than a simple heterocyclic compound; it is a strategic platform for chemical innovation. Its rich tautomeric chemistry, coupled with its versatile reactivity at multiple sites, provides a robust foundation for the synthesis of diverse and complex molecular libraries. For researchers in drug development, mastering the properties of this scaffold is a key step toward designing next-generation therapeutics that leverage the proven biological relevance of the pyrazole core. The continued exploration of its synthetic potential will undoubtedly lead to the discovery of novel compounds with significant pharmacological activity.

References

-

PubChemLite. (n.d.). 5-amino-1-phenyl-1h-pyrazol-3-ol. Retrieved from [5]2. ResearchGate. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. Retrieved from [8]3. National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [9]4. MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [10]5. ResearchGate. (n.d.). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Retrieved from [11]6. Sigma-Aldrich. (n.d.). 3-Amino-5-phenylpyrazole 98. Retrieved from 7. PubChem. (n.d.). 3-amino-1-phenyl-1H-pyrazol-5-ol. Retrieved from [4]8. SpectraBase. (n.d.). 5-Amino-3-hydroxy-1-phenyl-pyrazole. Retrieved from [12]9. National Institutes of Health. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [6]10. ResearchGate. (n.d.). Tautomerism in 1‐Phenyl‐3‐Substituted Pyrazol‐5‐ones: FT‐Infrared Spectral Analysis and Ab Initio Calculations. Retrieved from [7]11. BMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [13]12. MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [2]13. BenchChem. (n.d.). Spectroscopic Profile of 5-amino-1H-pyrazole-3-carbonitrile: A Technical Overview. Retrieved from [14]14. Springer. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [1]15. PubMed Central. (n.d.). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [15]16. ResearchGate. (n.d.). Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II). Retrieved from [3]17. PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-amino-1-phenyl-1H-pyrazol-5-ol | C9H9N3O | CID 99683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 5-amino-1-phenyl-1h-pyrazol-3-ol (C9H9N3O) [pubchemlite.lcsb.uni.lu]

- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

5-amino-1-phenyl-1H-pyrazol-3-ol structural analysis and elucidation

An In-Depth Technical Guide for the Structural Analysis and Elucidation of 5-amino-1-phenyl-1H-pyrazol-3-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

5-amino-1-phenyl-1H-pyrazol-3-ol and its tautomers represent a class of heterocyclic compounds that are foundational scaffolds in medicinal chemistry, appearing in molecules developed as kinase inhibitors and anti-inflammatory agents.[1] The structural elucidation of this molecule is not trivial, primarily due to its existence in multiple tautomeric forms. This guide provides a comprehensive, methodology-driven framework for researchers, scientists, and drug development professionals. It moves beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow. We will dissect the application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques to unambiguously determine the molecular structure and identify the predominant tautomeric form under specific conditions.

The Central Challenge: Unraveling Tautomerism

The primary obstacle in the structural analysis of 5-amino-1-phenyl-1H-pyrazol-3-ol is its ability to exist as different constitutional isomers in equilibrium. The interplay between the amine, hydroxyl, and pyrazole ring functionalities gives rise to several potential tautomers. The dominant form can vary depending on the physical state (solid vs. solution), solvent polarity, and temperature.[2] Understanding this equilibrium is critical, as the specific tautomer present dictates the molecule's hydrogen bonding capabilities, shape, and ultimately, its biological activity.

The main tautomeric forms to consider are:

-

OH-Form (A): 5-amino-1-phenyl-1H-pyrazol-3-ol

-

CH-Form (B): 3-amino-1-phenyl-1H-pyrazol-5(4H)-one

-

NH-Form (C): 5-imino-1-phenyl-pyrazolidin-3-one

Caption: A systematic workflow for definitive structural analysis.

Mass Spectrometry: Establishing the Molecular Blueprint

Core Directive: The first step is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass techniques as it provides the exact mass, allowing for the unambiguous determination of the molecular formula. [3]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing a strong molecular ion peak.

-

Data Analysis: Compare the measured exact mass to the theoretical mass for the proposed formula, C₉H₉N₃O. The mass accuracy should ideally be within 5 ppm.

Expected Data & Interpretation

The molecular formula C₉H₉N₃O dictates a specific and highly precise mass that can be experimentally verified.

| Parameter | Value | Source |

| Molecular Formula | C₉H₉N₃O | [4] |

| Monoisotopic Mass | 175.07456 Da | [4] |

| Expected [M+H]⁺ Ion | 176.08183 m/z | [4] |

| Expected [M-H]⁻ Ion | 174.06727 m/z | [4] |

A result matching these values provides high confidence in the elemental composition, forming a solid foundation for subsequent spectroscopic analysis.

FT-IR Spectroscopy: Probing Functional Groups and Tautomeric State

Core Directive: Infrared (IR) spectroscopy is an exceptionally powerful and rapid tool for identifying the functional groups present and, crucially, for distinguishing between the key OH and C=O containing tautomers. [5][6]The presence or absence of a strong carbonyl (C=O) absorption is often the most telling piece of evidence for the dominant tautomer in the sampled state (typically solid-state for KBr/ATR methods).

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. No extensive preparation is needed.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record a background spectrum first. Then, apply pressure to the sample against the crystal and collect the sample spectrum, typically over a range of 4000-400 cm⁻¹. [7]

Data Interpretation: A Tale of Two Tautomers

The IR spectrum will provide clear indicators pointing towards the predominant tautomeric form.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for Tautomer ID |

| O-H Stretch (Alcohol) | 3200 - 3600 (Broad) | Presence indicates OH-Form (A). Often overlaps with N-H bands. |

| N-H Stretch (Amine) | 3300 - 3500 (Two sharp bands) | Expected for both OH-Form (A) and CH-Form (B). [8][9] |

| C=O Stretch (Amide/Ketone) | 1650 - 1710 (Strong) | Strong evidence for the CH-Form (B) or NH-Form (C). Its absence is strong evidence for the OH-Form. [10] |

| C=N / C=C Stretch (Ring) | 1550 - 1650 | Expected in all tautomers, helps confirm the heterocyclic core. [11] |

Causality Insight: If a strong absorption appears around 1680 cm⁻¹, it is highly indicative of a carbonyl group, strongly suggesting that the molecule exists predominantly in the CH-Form (B) in the solid state. Conversely, the absence of this peak and the presence of a broad O-H band would point to the OH-Form (A).

NMR Spectroscopy: The Definitive Structural Arbiter

Core Directive: Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information, allowing for the complete mapping of the carbon-hydrogen framework and definitive assignment of the tautomeric state in solution. [12][13]

Experimental Protocols

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of labile protons like OH and NH₂).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

-

2D NMR (Recommended): Perform Heteronuclear Single Quantum Coherence (HSQC) to correlate protons directly to the carbons they are attached to, and Heteronuclear Multiple Bond Correlation (HMBC) to see 2- and 3-bond correlations between protons and carbons. [13]

Data Interpretation: Decoding the Spectra

The chemical shifts in both ¹H and ¹³C NMR are exquisitely sensitive to the electronic environment, making them ideal for distinguishing tautomers. [2] Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | OH-Form (A) Shift (ppm) | CH-Form (B) Shift (ppm) | Key Differentiator |

| Phenyl-H | 7.20 - 7.80 | 7.20 - 7.80 | - |

| Pyrazole C4-H | ~5.5 - 6.0 | ~5.0 - 5.5 | Present in both, but shift is diagnostic. The sp² C-H in (A) is typically downfield of the sp³ C-H in (B). [2] |

| -NH₂ | ~5.0 - 6.5 (Broad) | ~6.0 - 7.5 (Broad) | Labile, exchangeable with D₂O. |

| -OH | ~9.0 - 11.0 (Broad) | Absent | Unambiguous proof. The presence of a downfield, exchangeable singlet is strong evidence for the OH-Form. [14] |

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | OH-Form (A) Shift (ppm) | CH-Form (B) Shift (ppm) | Key Differentiator |

| Phenyl-C | 118 - 140 | 118 - 140 | - |

| Pyrazole C3 | ~160 - 165 (C-OH) | **~155 - 160 (C-NH₂) ** | The C3 carbon attached to oxygen in the OH-form will be significantly deshielded. |

| Pyrazole C4 | ~90 - 100 (=CH) | ~40 - 50 (-CH₂-) | The most definitive signal. An sp² carbon signal vs. an sp³ carbon signal is an unambiguous differentiator. |

| Pyrazole C5 | ~150 - 155 (C-NH₂) | ~170 - 180 (C=O) | Unambiguous proof. A signal in the carbonyl region is definitive evidence for the CH-Form (B). [15] |

Integrated Analysis with 2D NMR: An HMBC experiment would provide the final, irrefutable proof of the structure. For example, in the OH-Form (A), one would expect to see a 3-bond correlation from the phenyl protons ortho to the nitrogen (H2'/H6') to the pyrazole C5. In the CH-Form (B), a 2-bond correlation from the C4-H protons to the C5 carbonyl carbon would be observed, cementing the assignment.

Conclusion: Synthesizing the Evidence

-

HRMS will confirm the molecular formula as C₉H₉N₃O.

-

FT-IR will likely reveal a strong carbonyl peak, suggesting the CH-Form (3-amino-1-phenyl-1H-pyrazol-5(4H)-one) is the dominant tautomer in the solid state.

-

¹³C NMR in DMSO-d₆ will provide the most unambiguous data. The observation of a signal at ~175 ppm (C=O) and another at ~45 ppm (-CH₂-) would definitively confirm the CH-Form as the major species in solution.

-

¹H and 2D NMR will allow for the complete assignment of all proton and carbon signals, validating the overall connectivity and finalizing the structural proof.

This rigorous, multi-technique characterization is essential for establishing the precise molecular identity, which is a prerequisite for any further investigation in drug discovery and development.

References

-

ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF. Retrieved January 16, 2026, from [Link]

-

PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved January 16, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives | Request PDF. Retrieved January 16, 2026, from [Link]

-

National Institutes of Health. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Retrieved January 16, 2026, from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 5-amino-1-phenyl-1h-pyrazol-3-ol. Retrieved January 16, 2026, from [Link]

-

SpectraBase. (n.d.). 5-Amino-3-hydroxy-1-phenyl-pyrazole. Retrieved January 16, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved January 16, 2026, from [Link]

-

MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved January 16, 2026, from [Link]

-

PubMed. (n.d.). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Retrieved January 16, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved January 16, 2026, from [Link]

-

Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved January 16, 2026, from [Link]

-

Bucher, G. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Tautomerism in 1‐Phenyl‐3‐Substituted Pyrazol‐5‐ones: FT‐Infrared Spectral Analysis and Ab Initio Calculations | Request PDF. Retrieved January 16, 2026, from [Link]

-

National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 5: Analytical Methods for Structure Elucidation. Retrieved January 16, 2026, from [Link]

-

Wiley Online Library. (n.d.). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved January 16, 2026, from [Link]

-

PubMed Central. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Retrieved January 16, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved January 16, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Phenyl-3-amino-pyrazole - Optional[1H NMR] - Spectrum. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Crystal structure of 3-(6-(5-amino-1-phenyl-1H-pyrazol-3-yl)pyridin-2-yl). Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved January 16, 2026, from [Link]

Sources

- 1. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchps.com [jchps.com]

- 4. PubChemLite - 5-amino-1-phenyl-1h-pyrazol-3-ol (C9H9N3O) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-amino-1-phenyl-1H-pyrazol-3-ol: A Technical Guide

Introduction

5-amino-1-phenyl-1H-pyrazol-3-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide range of biologically active molecules. Accurate structural elucidation and characterization of this molecule are paramount for its application in research and development. This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, and MS) for 5-amino-1-phenyl-1H-pyrazol-3-ol, offering insights into the interpretation of its spectral features. This guide is intended for researchers, scientists, and professionals in the field of drug development.

A crucial aspect of 5-amino-1-phenyl-1H-pyrazol-3-ol is its existence in tautomeric forms. The molecule can exist in equilibrium between the -ol form (5-amino-1-phenyl-1H-pyrazol-3-ol) and the -one form (3-amino-1-phenyl-1H-pyrazol-5-one), and a zwitterionic form. The predominant tautomer can be influenced by the solvent and the physical state (solid or solution). Spectroscopic analysis is a powerful tool to investigate this tautomerism.

Caption: Tautomeric forms of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.

¹H NMR Spectroscopy

Expected ¹H NMR Spectral Data (DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.0 - 11.0 | br s | 1H | OH (pyrazolol) / NH (pyrazolone) |

| ~ 7.6 - 7.8 | m | 2H | Phenyl-H (ortho) |

| ~ 7.3 - 7.5 | m | 2H | Phenyl-H (meta) |

| ~ 7.1 - 7.3 | m | 1H | Phenyl-H (para) |

| ~ 5.5 - 6.5 | br s | 2H | NH₂ |

| ~ 5.3 | s | 1H | C4-H |

Interpretation and Rationale:

The proton NMR spectrum of 5-amino-1-phenyl-1H-pyrazol-3-ol is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the proton on the pyrazole ring, and the protons of the amino and hydroxyl/amino groups. The broad singlet in the downfield region (9.0-11.0 ppm) is characteristic of an exchangeable proton, likely the hydroxyl proton of the pyrazolol tautomer or the N-H proton of the pyrazolone tautomer. The integration of the aromatic region should correspond to five protons. The chemical shift of the C4-H of the pyrazole ring is expected to appear as a singlet around 5.3 ppm. The amino group protons are also expected to be a broad singlet. The exact chemical shifts can be influenced by the solvent and the predominant tautomeric form.

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 170 | C3 (C-OH) / C5 (C=O) |

| ~ 145 - 155 | C5 (C-NH₂) / C3 (C-NH₂) |

| ~ 138 - 140 | Phenyl C1 (ipso) |

| ~ 129 - 130 | Phenyl C3/C5 (meta) |

| ~ 125 - 127 | Phenyl C4 (para) |

| ~ 118 - 120 | Phenyl C2/C6 (ortho) |

| ~ 85 - 95 | C4 |

Interpretation and Rationale:

The ¹³C NMR spectrum will provide key information about the carbon skeleton. The chemical shifts of the pyrazole ring carbons are particularly diagnostic of the tautomeric form. In the hydroxyl form, C3 would be shifted downfield due to the attached oxygen, while in the keto form, C5 would appear at a characteristic carbonyl chemical shift. The presence of the amino group will also influence the chemical shift of the attached carbon (C5 in the -ol form, C3 in the -one form). SpectraBase indicates the availability of a ¹³C NMR spectrum for 5-Amino-3-hydroxy-1-phenyl-pyrazole, which would be invaluable for confirming these assignments.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Data (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~ 1650 | Strong | C=O stretching (in keto tautomer) |

| ~ 1620 | Strong | C=N and C=C stretching |

| ~ 1590 | Medium | N-H bending |

| ~ 1500, 1450 | Medium to Strong | Aromatic C=C stretching |

Interpretation and Rationale:

The IR spectrum will be crucial in identifying the predominant tautomer in the solid state. A strong, broad absorption in the region of 3400-3200 cm⁻¹ will indicate the presence of O-H and N-H stretching vibrations. A strong absorption around 1650 cm⁻¹ would be indicative of a carbonyl group (C=O), suggesting the presence of the pyrazolone tautomer. The absence of a strong carbonyl peak and the presence of a prominent O-H band would support the pyrazolol form. The spectrum will also show characteristic peaks for aromatic C-H and C=C stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Data:

| m/z | Interpretation |

| 175 | [M]⁺˙ (Molecular Ion) |

| 176 | [M+H]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation and Rationale:

The mass spectrum should show a molecular ion peak ([M]⁺˙) at an m/z value corresponding to the molecular weight of the compound (C₉H₉N₃O = 175.19 g/mol ). In positive-ion mode electrospray ionization (ESI), a prominent peak at m/z 176 corresponding to the protonated molecule ([M+H]⁺) is expected. A common fragment observed would be the phenyl cation at m/z 77. PubChemLite provides predicted collision cross-section data for various adducts of this molecule, which can be useful for ion mobility mass spectrometry studies.

Experimental Protocols

NMR Spectroscopy

A sample of 5-amino-1-phenyl-1H-pyrazol-3-ol (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy

A small amount of the solid sample (1-2 mg) is mixed with dry potassium bromide (KBr, ~100 mg) and ground to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile). The solution is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is recorded in the desired mass range.

Caption: General workflow for spectroscopic analysis.

Conclusion

References

-

SpectraBase. 5-Amino-3-hydroxy-1-phenyl-pyrazole. [Link]

-

PubChemLite. 5-amino-1-phenyl-1h-pyrazol-3-ol. [Link]

Sources

potential biological activities of 5-amino-1-phenyl-1H-pyrazol-3-ol derivatives

An In-Depth Technical Guide to the Biological Activities of 5-Amino-1-phenyl-1H-pyrazol-3-ol Derivatives

Abstract

The 5-amino-1-phenyl-1H-pyrazol-3-ol scaffold and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry. Their unique structural features and synthetic accessibility have made them "privileged structures" for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by these compounds, with a primary focus on their potential as anticancer, antimicrobial, anti-inflammatory, and analgesic agents. We will delve into their mechanisms of action, explore structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

The 5-Amino-1-phenyl-1H-pyrazol-3-ol Scaffold: A Foundation for Drug Discovery

Chemical Nature and Significance

Pyrazole derivatives are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[1] This core structure is found in numerous FDA-approved drugs and is known for its wide range of pharmacological properties.[2][3] The specific scaffold, 5-amino-1-phenyl-1H-pyrazol-3-ol, is particularly noteworthy. The presence of the amino group at the C5 position and the hydroxyl group at C3 allows for extensive functionalization and hydrogen bonding interactions with biological targets. Furthermore, this compound exists in tautomeric equilibrium with its pyrazolone form, which can influence its binding characteristics and biological activity. The phenyl group at N1 provides a lipophilic anchor and a site for further modification to modulate potency and pharmacokinetic properties. These features collectively make it an attractive starting point for designing potent and selective bioactive molecules.[4]

General Synthetic Strategy

The synthesis of 5-amino-1-phenyl-1H-pyrazol-3-ol derivatives is often achieved through efficient, one-pot, multi-component reactions. A common and effective approach involves the condensation of phenylhydrazine, an active methylene compound like ethyl acetoacetate or malononitrile, and other variable components.[5][6] This methodology is advantageous due to its high atom economy, mild reaction conditions, and often excellent yields.[7]

Caption: General workflow for the synthesis of 5-amino-1-phenyl-1H-pyrazol-3-ol derivatives.

Anticancer Activities

Pyrazole derivatives have demonstrated significant potential in oncology by targeting various pathways crucial for cancer cell proliferation and survival.[8][9]

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of pyrazole derivatives is the inhibition of protein kinases. Many of these compounds have been shown to be potent inhibitors of key kinases involved in tumor angiogenesis and cell cycle regulation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).[8] By binding to the ATP-binding pocket of these enzymes, they block downstream signaling, leading to reduced cell proliferation, migration, and induction of apoptosis.

Caption: Inhibition of VEGFR-2 signaling by a pyrazole derivative.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of the pyrazole scaffold. Research indicates that the nature and position of substituents on the N1-phenyl ring and the C3 position are critical for activity.[10]

-

N1-Position: Substitution on the phenyl ring at the N1 position with electron-withdrawing groups can enhance cytotoxic activity.[11]

-

C3-Position: Modifications at this position, often involving the attachment of other heterocyclic moieties or carboxamide groups, significantly influence target specificity and potency.[8][10]

-

C5-Position: The amino group at C5 is a key pharmacophoric feature, often essential for forming critical hydrogen bonds with the target protein.

Data Summary: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative pyrazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| Derivative 33 | HCT116 (Colon) | CDK2 Inhibition | < 23.7 | [8] |

| Derivative 34 | MCF-7 (Breast) | CDK2 Inhibition | < 23.7 | [8] |

| Compound 59 | HepG2 (Liver) | DNA Binding | 2.0 | [8] |

| Compound 43 | MCF-7 (Breast) | PI3 Kinase Inhibition | 0.25 | [8] |

| Compound 27 | MCF-7 (Breast) | VEGFR-2 Inhibition | 16.50 | [8] |

| Chalcone 111a | MCF-7 (Breast) | Not Specified | - | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of a test compound against a cancer cell line (e.g., MCF-7).

Methodology:

-

Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Trypsinize confluent cells and seed them into a 96-well plate at a density of 5 x 10³ cells/well. Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test pyrazole derivative in culture media. Replace the old media with 100 µL of media containing the different compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Scientist's Note: The MTT assay is a colorimetric assay for assessing cell metabolic activity. The conversion of MTT to formazan by mitochondrial dehydrogenases serves as a reliable proxy for cell viability. It is crucial to ensure the final DMSO concentration in the vehicle control does not exceed 0.5% to avoid solvent-induced toxicity.

Antimicrobial Activities

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[2] Pyrazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[3][12]

Spectrum of Activity and Mechanism

These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[2][12] While mechanisms are still under investigation, some studies suggest that pyrazole derivatives may act by inhibiting essential bacterial enzymes, such as DNA gyrase, thereby disrupting DNA replication and leading to cell death.[13]

Data Summary: Minimum Inhibitory Concentration (MIC)

| Compound ID | Microorganism | Activity | MIC (µg/mL) | Reference |

| Hydrazone 21a | S. aureus (Gram +) | Antibacterial | 62.5 - 125 | [2] |

| Hydrazone 21a | C. albicans (Fungus) | Antifungal | 2.9 - 7.8 | [2] |

| Compound 7b | Various Bacteria | Antibacterial | Moderate | [3] |

| Compound 8b | Various Bacteria | Antibacterial | Moderate | [3] |

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterial strain.

Methodology:

-

Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) in Mueller-Hinton Broth (MHB) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic like Chloramphenicol can be used as a reference.[2]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Scientist's Note: This method provides a quantitative measure of a compound's potency. It is essential to maintain sterile conditions throughout the procedure to prevent contamination. The final inoculum concentration is critical for reproducible results.

Anti-inflammatory and Analgesic Activities

Chronic inflammation is a hallmark of many diseases. Pyrazole derivatives have demonstrated significant anti-inflammatory and analgesic properties, often with lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[14][15]

Mechanism of Action

The anti-inflammatory effects of pyrazole compounds can be attributed to the inhibition of both the exudative and proliferative phases of inflammation.[14] Some derivatives may exert their effects by inhibiting cyclooxygenase (COX) enzymes, similar to NSAIDs.[16] More recent studies have shown that certain pyrazole derivatives can modulate the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway and block calcium channels, contributing to both anti-inflammatory and vasorelaxant effects.[17] This dual action is particularly promising for treating inflammatory conditions associated with vascular dysfunction.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Methodology:

-

Animal Acclimatization: Use Wistar rats (150-200g) and allow them to acclimatize for at least one week with free access to food and water.

-

Compound Administration: Administer the test compound orally (e.g., at doses of 10, 20, 50 mg/kg) or intraperitoneally. A control group receives the vehicle, and a reference group receives a standard drug like Diclofenac.[14]

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4 hours) post-injection (Vₜ) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100

Scientist's Note: This is a classic and reliable model of acute inflammation. The initial phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (2-4 hours) is mediated by prostaglandins and bradykinin. A compound's activity profile across these phases can provide insights into its mechanism of action. All animal experiments must be conducted in accordance with approved ethical guidelines.

Conclusion and Future Perspectives

The 5-amino-1-phenyl-1H-pyrazol-3-ol scaffold is a highly versatile and pharmacologically significant core. Derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The synthetic accessibility of these compounds allows for extensive SAR exploration, paving the way for the development of next-generation therapeutics.

Future research should focus on:

-

Lead Optimization: Fine-tuning the scaffold to enhance potency, selectivity, and pharmacokinetic profiles for specific therapeutic targets.

-

Mechanism Deconvolution: Employing advanced molecular and cellular techniques to fully elucidate the mechanisms of action for the most promising compounds.

-

Preclinical Development: Advancing lead candidates through rigorous preclinical testing, including in vivo efficacy and safety studies, to validate their therapeutic potential.[18]

The continued investigation of these pyrazole derivatives holds immense promise for addressing unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Google Books.

- Al-Ostath, A., Abushahla, A., Al-Assar, M., & El-Sokkary, R. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(11), 4349.

- Khidre, R. E. (2020).

- Al-shamary, M. N. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 64(11), 6331-6337.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI.

- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (n.d.). Taylor & Francis.

- Mini review on anticancer activities of Pyrazole Deriv

- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed.

- Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry, 14(2), 263-279.

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science.

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776.

- Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (n.d.). Taylor & Francis.

- Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry, 14(5), 343-364.

- Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives. (n.d.). PubMed.

- Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). PubMed.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI.

- Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. (2020). Drug Research, 70(11), 493-502.

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). Pharmaceuticals, 17(5), 629.

- Current status of pyrazole and its biological activities. (2015). Journal of Parallel and Distributed Computing, 77, 10-22.

- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). ResearchGate.

- Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1 H-pyrazol-4-yl)-1 H-tetrazole: role of NO/cGMP pathway and calcium channels. (2023). Canadian Journal of Physiology and Pharmacology, 101(5), 216-225.

- Synthesis and Anti-Inflammatory and Analgesic Activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides. (n.d.). PubMed.

- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI.

- Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide, a novel protein kinase C-iota inhibitor. (n.d.). PubMed.

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | MDPI [mdpi.com]

- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1 H-pyrazol-4-yl)-1 H-tetrazole: role of NO/cGMP pathway and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Journey from Discovery to a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Heterocycle

In the vast landscape of heterocyclic chemistry, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has carved a distinguished niche. From its initial discovery in the late 19th century to its current status as a "privileged scaffold" in modern drug discovery, the journey of pyrazole is a testament to its remarkable chemical versatility and profound pharmacological significance. This guide provides a comprehensive exploration of the discovery, history, and pivotal role of pyrazole compounds in medicinal chemistry. We will delve into the foundational synthetic methodologies, trace the historical milestones that cemented its importance, and examine the intricate structure-activity relationships that have led to the development of blockbuster drugs.

Part 1: The Genesis of a Scaffold - Discovery and Foundational Syntheses

The story of pyrazole begins in 1883 when German chemist Ludwig Knorr first coined the term "pyrazole." This was soon followed by the first synthesis of the parent pyrazole molecule in 1889 by Edward Buchner. These seminal events laid the groundwork for the exploration of this intriguing heterocycle. The early synthetic work was dominated by a now-classic reaction that bears Knorr's name.

The Knorr Pyrazole Synthesis: A Cornerstone Reaction

The Knorr pyrazole synthesis, a robust and versatile method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This acid-catalyzed cyclocondensation reaction has been a mainstay for the synthesis of a wide array of substituted pyrazoles and remains a fundamental tool for medicinal chemists.

Experimental Protocol: Knorr Synthesis of a Pyrazolone Derivative

-

Reactants:

-

Ethyl benzoylacetate (3 mmol)

-

Hydrazine hydrate (6 mmol)

-

1-Propanol (3 mL)

-

Glacial acetic acid (3 drops)

-

-

Procedure:

-

Combine ethyl benzoylacetate and hydrazine hydrate in a 20-mL scintillation vial.

-

Add 1-propanol and glacial acetic acid to the mixture.

-

Heat the reaction mixture to approximately 100°C with stirring for 1 hour.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

-

Once the starting material is consumed, add 10 mL of water to the hot reaction mixture while stirring.

-

Allow the mixture to cool slowly to facilitate the precipitation of the product.

-

Collect the solid product by filtration using a Büchner funnel, wash with a small amount of water, and air dry.

-

The pure pyrazolone can be obtained through recrystallization from ethanol.

-

Modern Synthetic Evolutions: 1,3-Dipolar Cycloaddition

While the Knorr synthesis is foundational, modern medicinal chemistry often demands more intricate substitution patterns and regiocontrol. The [3+2] dipolar cycloaddition reaction has emerged as a powerful strategy for constructing the pyrazole ring. This method typically involves the reaction of a diazo compound with an alkyne or alkene, offering a high degree of control over the final product's structure.

Experimental Protocol: 1,3-Dipolar Cycloaddition for Tetrasubstituted Pyrazoles

-

Reactants:

-

Nitrile imine (generated in situ)

-

Trisubstituted bromoalkene (alkyne surrogate)

-

-

Procedure:

-

The nitrile imine is generated in situ from the corresponding precursor.

-

The trisubstituted bromoalkene is introduced to the reaction mixture.

-

The Huisgen cyclization proceeds to form a 5,5-disubstituted bromopyrazoline intermediate.

-

This intermediate undergoes spontaneous aromatization through the elimination of hydrogen bromide (HBr) to yield the 1,3,4,5-tetrasubstituted pyrazole.

-

The regioselectivity of the cycloaddition is a key feature of this method.

-

Part 2: A Historical Trajectory in Medicine

The transition of pyrazole from a chemical curiosity to a medicinal chemistry powerhouse was not instantaneous. It was a gradual process marked by key discoveries that unveiled its therapeutic potential.

| Year | Discovery/Milestone | Significance in Medicinal Chemistry |

| 1883 | Ludwig Knorr discovers pyrazole derivatives. | Marks the beginning of pyrazole chemistry. |

| 1889 | Edward Buchner achieves the first synthesis of the parent pyrazole. | Provides a fundamental method for accessing the core scaffold. |

| Early 1900s | Antipyrine (phenazone), a pyrazolone derivative, is introduced. | One of the first synthetic analgesics, demonstrating the therapeutic potential of pyrazoles. |

| 1959 | The first natural pyrazole, 1-pyrazolyl-alanine, is isolated from watermelon seeds. | Highlights that the pyrazole scaffold is not purely synthetic and exists in nature. |

| 1998 | Celecoxib (Celebrex) is approved by the FDA. | A landmark achievement in rational drug design, establishing pyrazoles as selective COX-2 inhibitors for inflammation. |

| 2006 | Rimonabant (Acomplia), a pyrazole-based cannabinoid receptor antagonist, is marketed for obesity. | Expands the therapeutic applications of pyrazoles to metabolic disorders, although later withdrawn due to side effects. |

| 2011-Present | A surge in the approval of pyrazole-containing drugs for various indications, including cancer and autoimmune diseases. | Solidifies the status of pyrazole as a privileged scaffold in modern drug discovery. |

Part 3: The Pyrazole Scaffold in Action - Mechanisms and Structure-Activity Relationships

The success of pyrazole in medicinal chemistry stems from its unique physicochemical properties. The two nitrogen atoms provide sites for hydrogen bonding, while the aromatic ring can engage in various non-covalent interactions with biological targets. Furthermore, the pyrazole ring can act as a bioisosteric replacement for other aromatic systems, like a phenyl ring, often leading to improved potency and pharmacokinetic properties.

Targeting Inflammation: The Celecoxib Story

The development of Celecoxib was a paradigm of rational drug design. The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, revealed that selective inhibition of COX-2 could provide anti-inflammatory effects with reduced gastrointestinal side effects associated with non-selective NSAIDs. The pyrazole core of Celecoxib was instrumental in achieving this selectivity.

The Fight Against Cancer: Pyrazoles as Kinase Inhibitors

In oncology, the pyrazole scaffold has been extensively utilized to design potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrazole ring serves as an excellent scaffold for presenting substituents that can interact with the ATP-binding pocket of kinases.

Structure-Activity Relationship (SAR) of Pyrazole-Based Kinase Inhibitors

| Position of Substitution | Modification | Impact on Activity/Selectivity | Rationale |

| N1-position | Bulky aromatic groups | Often crucial for potency and selectivity. | Can form key interactions with the hinge region of the kinase. |

| C3-position | Amino groups | Can act as a hydrogen bond donor, enhancing binding affinity. | Forms hydrogen bonds with the kinase backbone. |

| C4-position | Aromatic or heteroaromatic rings | Influences selectivity and can occupy hydrophobic pockets. | Interacts with specific residues in the kinase active site. |

| C5-position | Varied substituents | Can be modified to fine-tune selectivity and physicochemical properties. | Projects into solvent-exposed regions or other pockets of the active site. |

The ability to strategically modify these positions allows medicinal chemists to optimize the potency, selectivity, and pharmacokinetic profile of pyrazole-based kinase inhibitors.

Conclusion: An Enduring Legacy and a Bright Future

From its humble beginnings in the 19th century, the pyrazole scaffold has evolved into an indispensable tool in the medicinal chemist's armamentarium. Its synthetic tractability, coupled with its favorable physicochemical properties, has enabled the development of life-changing medicines for a multitude of diseases. The continued exploration of novel synthetic methodologies and a deeper understanding of its interactions with biological targets ensure that the pyrazole ring will remain a privileged and highly sought-after structure in the ongoing quest for new and improved therapeutics.

References

- Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. (n.d.).

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018). Retrieved January 15, 2026, from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). Retrieved January 15, 2026, from [Link]

-

Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved January 15, 2026, from [Link]

-

Celecoxib History - News-Medical.Net. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - NIH. (2011). Retrieved January 15, 2026, from [Link]

-

Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed. (2009). Retrieved January 15, 2026, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Retrieved January 15, 2026, from [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF - ResearchGate. (2023). Retrieved January 15, 2026, from [Link]

-

Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica. (2025). Retrieved January 15, 2026, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (2022). Retrieved January 15, 2026, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. | Semantic Scholar. (2022). Retrieved January 15, 2026, from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020). Retrieved January 15, 2026, from [Link]

-

Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013). Retrieved January 15, 2026, from [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved January 15, 2026, from [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved January 15, 2026, from [Link]

-

Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 15, 2026, from [Link]

-

Pyrazoles as anticancer agents: Recent advances - SRR Publications. (2023). Retrieved January 15, 2026, from [Link]

- Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A

A Theoretical and Computational Guide to 5-amino-1-phenyl-1H-pyrazol-3-ol: From Molecular Structure to Potential Biological Activity

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This in-depth technical guide focuses on a specific derivative, 5-amino-1-phenyl-1H-pyrazol-3-ol, providing a comprehensive theoretical and computational framework for its study. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for in silico analysis, from quantum chemical calculations to molecular docking simulations. By elucidating the molecule's structural, electronic, and reactive properties, we aim to provide a foundation for future experimental validation and drug design initiatives.

Introduction: The Significance of the Pyrazole Scaffold

Heterocyclic compounds are of immense interest in pharmaceutical research due to their diverse pharmacological profiles. Among them, pyrazoles, five-membered rings with two adjacent nitrogen atoms, have proven to be particularly valuable.[2] The unique physicochemical properties of the pyrazole core can lead to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[4] The subject of this guide, 5-amino-1-phenyl-1H-pyrazol-3-ol, combines the pyrazole core with key functional groups—an amino group and a hydroxyl group—that can participate in crucial intermolecular interactions with biological targets. The phenyl substituent also plays a significant role in modulating the molecule's electronic properties and potential for hydrophobic interactions.

This guide will navigate the theoretical landscape of this molecule, demonstrating how computational tools can be leveraged to predict its properties and guide experimental work.

Theoretical Framework and Computational Methodology

A robust computational analysis is foundational to understanding a molecule's behavior at the atomic level. The workflow described herein is a self-validating system, where different computational approaches provide complementary insights into the molecule's properties.

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a staple in computational chemistry for its balance of accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for organic molecules. This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions for non-covalent interactions.[5]

The choice of this methodology is causal: B3LYP provides reliable geometric and electronic data for a wide range of organic systems, and the 6-311++G(d,p) basis set is sufficiently flexible to accurately model molecules with heteroatoms and potential hydrogen bonding.

Molecular Docking: Simulating Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[6][7] This method is instrumental in identifying potential biological targets and understanding the structural basis of inhibition or activation. The process involves preparing the 3D structures of both the ligand (our pyrazole derivative) and the target protein, followed by a search algorithm to explore possible binding modes and a scoring function to rank them.[6]

The following diagram illustrates the general computational workflow:

Caption: A generalized workflow for the theoretical and computational analysis of a small molecule.

In Silico Structural and Spectroscopic Characterization

The first step in our analysis is to determine the most stable 3D conformation of 5-amino-1-phenyl-1H-pyrazol-3-ol through geometry optimization.

Optimized Molecular Structure

The geometry of the molecule is optimized to a minimum on the potential energy surface. This optimized structure is the basis for all subsequent calculations. Key structural parameters, such as bond lengths and angles, can then be analyzed.

Predicted Vibrational Spectra (FT-IR and FT-Raman)

Vibrational frequency calculations not only confirm that the optimized structure is a true minimum (no imaginary frequencies) but also allow for the prediction of the infrared and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H stretch | Hydroxyl (-OH) | ~3500 | Strong (IR), Weak (Raman) |

| N-H stretch | Amino (-NH₂) | ~3400-3300 (asymmetric & symmetric) | Medium (IR) |

| C-H stretch | Aromatic (Phenyl) | ~3100-3000 | Medium-Weak (IR) |

| C=O stretch (keto tautomer) | Pyrazolone Ring | ~1700 | Strong (IR) |

| C=N stretch | Pyrazole Ring | ~1620 | Medium (IR) |

| C=C stretch | Phenyl & Pyrazole Rings | ~1600-1450 | Medium-Strong (IR) |

| N-H bend | Amino (-NH₂) | ~1600 | Medium (IR) |

| O-H bend | Hydroxyl (-OH) | ~1400 | Medium (IR) |

Note: These are representative values and can be influenced by tautomeric forms and intermolecular interactions.

Predicted NMR Spectra (¹H and ¹³C)

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for predicting NMR chemical shifts. Theoretical ¹H and ¹³C NMR spectra can aid in the assignment of experimental signals.

Predicted UV-Visible Spectrum

Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This analysis is closely tied to the electronic transitions between molecular orbitals.

Electronic and Reactivity Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For pyrazole derivatives, charge transfer within the molecule is a key aspect of their electronic behavior.[4]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface. It is a powerful tool for identifying the electrophilic and nucleophilic sites of a molecule.[8]

-

Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the oxygen and nitrogen atoms.

-

Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack. These are expected around the hydrogen atoms of the amino and hydroxyl groups.

This mapping is crucial for predicting how the molecule will interact with a biological receptor through non-covalent interactions like hydrogen bonds.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution and intramolecular interactions, such as hyperconjugation and hydrogen bonding. This helps in understanding the stability of the molecule arising from these interactions.

Potential Biological Activity and Molecular Docking: A Case Study

Given the known anticancer activity of many pyrazole derivatives, we will outline a protocol for a molecular docking study of 5-amino-1-phenyl-1H-pyrazol-3-ol against a relevant cancer target, such as Cyclin-Dependent Kinase 2 (CDK2), which is often dysregulated in cancer.[7]

Experimental Protocol: Molecular Docking

-

Receptor Preparation:

-

Obtain the crystal structure of CDK2 from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of 5-amino-1-phenyl-1H-pyrazol-3-ol.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Define the binding site on CDK2 based on the location of the native ligand.

-

Run the docking algorithm (e.g., AutoDock) to generate a series of possible binding poses.

-

-

Analysis of Results:

-

Rank the poses based on their docking scores (binding energy).

-

Visualize the top-ranked pose to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).

-

Hypothetical Binding Interaction

The following diagram illustrates a hypothetical binding mode of our pyrazole derivative within the active site of a protein kinase.

Caption: A schematic of potential interactions between the ligand and amino acid residues in a protein's active site.

A successful docking result would show a low binding energy and the formation of key interactions, such as hydrogen bonds between the amino and hydroxyl groups of the ligand and residues in the kinase hinge region, a common binding motif for kinase inhibitors.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational approach to the study of 5-amino-1-phenyl-1H-pyrazol-3-ol. Through DFT calculations, we can predict its structural, spectroscopic, and electronic properties, providing a solid foundation for its chemical characterization. Molecular docking simulations can further illuminate its potential as a bioactive agent by identifying likely biological targets and binding modes.

The in silico data presented here serves as a powerful hypothesis-generating tool. The logical next step is the synthesis and experimental validation of these computational predictions. Spectroscopic analysis (FT-IR, NMR, UV-Vis) would confirm the molecular structure, and in vitro biological assays against predicted targets would be essential to verify its bioactivity. The synergy between computational prediction and experimental validation is the most efficient path forward in modern drug discovery.

References

- Ebenezer, O., Shapi, M., Tuszynski, J.A. (2022).

- ResearchGate. (2024).

- Patel, R., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH.

- ResearchGate. (2024). Pyrazole Derivatives as Antileishmanial Agents: Biological Evaluation, Molecular Docking Study, DFT Analysis and ADME Prediction.

- PubMed. (2022).

- OUCI. (n.d.). Quantum chemical calculations and molecular docking studies of 5-amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile.

- ResearchGate. (n.d.). Quantum chemical calculations and molecular docking studies of 5-amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile.

- ResearchGate. (2023). Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling.

- PubChem. (n.d.). 5-amino-1-phenyl-1h-pyrazol-3-ol.

- NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- ResearchGate. (2024). Synthesis, Characterization, DFT Studies, Biological Investigation and Molecular Modelling of Novel 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f].

- MDPI. (n.d.).

- PubMed. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors.

- PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.

- ResearchGate. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.

- ResearchGate. (n.d.).

- PMC - PubMed Central. (n.d.).

- ResearchGate. (n.d.). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one.

- SpringerLink. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

- Sci-Hub. (2006). 5-Amino-1-phenyl-1H-pyrazole.

- ResearchGate. (n.d.).

- Fisher Scientific. (n.d.). 5-Amino-1-methyl-3-phenyl-1H-pyrazole, 97%.

- American Scientific Research Journal for Engineering, Technology, and Sciences. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde.

Sources